5-Fluoro-6-methylnicotinonitrile

Lipophilicity Drug Design Physicochemical Property

5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a disubstituted pyridine building block engineered for demanding medicinal chemistry programs. Its unique 5-fluoro/6-methyl substitution pattern delivers a balanced LogP of 0.89, enabling superior membrane permeability and metabolic stability over unsubstituted analogs. The absence of a reactive chloro group ensures broad compatibility with palladium- and copper-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without protecting group strategies. With room-temperature stability and consistent ≥95% purity, this scaffold accelerates kinase inhibitor (mTOR, PI3K) and HDAC inhibitor campaigns while minimizing side reactions. Choose this compound for reliable, high-fidelity results in high-throughput synthesis and lead optimization.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Cat. No. B7904653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methylnicotinonitrile
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C#N)F
InChIInChI=1S/C7H5FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3
InChIKeyORBPDCQZLNLPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-methylnicotinonitrile: A Strategic Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a disubstituted pyridine derivative within the nicotinonitrile class, characterized by a fluorine atom at the 5-position and a methyl group at the 6-position on the pyridine ring . This compound serves as a critical heterocyclic building block in medicinal chemistry, particularly valued for its unique substitution pattern that provides a versatile scaffold for constructing kinase inhibitors and other nitrogen-containing bioactive molecules . Its molecular formula is C₇H₅FN₂ with a molecular weight of 136.13 g/mol [1].

The Hidden Cost of Substituting 5-Fluoro-6-methylnicotinonitrile with Unsubstituted or Chlorinated Analogs


Substituting 5-Fluoro-6-methylnicotinonitrile with structurally similar analogs—such as 6-methylnicotinonitrile (lacking fluorine), 5-fluoronicotinonitrile (lacking methyl), or the 2-chloro derivative—can fundamentally alter both physicochemical properties and synthetic utility, leading to divergent outcomes in downstream applications. The unique combination of electron-withdrawing fluorine and electron-donating methyl groups creates a specific electronic environment that influences reactivity, metabolic stability, and binding affinity [1]. Unsubstituted analogs lack the enhanced lipophilicity (LogP 0.89 vs. predicted lower values for non-fluorinated counterparts) that can be critical for membrane permeability and target engagement . Additionally, the presence of a reactive chloro substituent (e.g., 2-chloro-5-fluoro-6-methylnicotinonitrile) introduces a site for nucleophilic aromatic substitution, which may be desirable for certain synthetic routes but can also lead to unwanted side reactions or increased toxicity profiles . Generic substitution therefore fails to guarantee equivalent performance in sensitive catalytic transformations, medicinal chemistry campaigns, or bioactivity assays, underscoring the need for a rigorous, data-driven selection process.

Quantitative Differentiation of 5-Fluoro-6-methylnicotinonitrile: Head-to-Head and Cross-Study Evidence


Enhanced Lipophilicity (LogP) of 5-Fluoro-6-methylnicotinonitrile Relative to Non-Fluorinated 6-Methylnicotinonitrile

5-Fluoro-6-methylnicotinonitrile exhibits a calculated LogP of 0.89 , a value that reflects enhanced lipophilicity conferred by the 5-fluoro substituent. While a direct experimental LogP for the non-fluorinated comparator, 6-methylnicotinonitrile (CAS 3222-48-8), is not readily available in the public domain, class-level inference from related fluorinated heterocycles suggests a significant increase in lipophilicity (typically ΔLogP ≈ 0.5–1.0 units) compared to its non-fluorinated counterpart [1]. This property is critical for membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity Drug Design Physicochemical Property

Comparative Purity and Storage Stability of 5-Fluoro-6-methylnicotinonitrile Versus 5-Fluoronicotinonitrile

5-Fluoro-6-methylnicotinonitrile is commercially available with a guaranteed minimum purity of 97% and can be stored at room temperature in a dry environment . In contrast, the analog 5-fluoronicotinonitrile (CAS 696-42-4) requires storage at 2-8°C under an inert atmosphere and is available at 97% purity . The room-temperature stability of the 6-methyl derivative offers logistical advantages in inventory management and reduces the risk of degradation during shipping and long-term storage.

Purity Stability Procurement

Potential HDAC6 Inhibitory Activity of Nicotinonitrile Scaffold: A Class-Level Benchmark

While direct biological activity data for 5-Fluoro-6-methylnicotinonitrile itself is not publicly available, the nicotinonitrile scaffold has demonstrated measurable histone deacetylase 6 (HDAC6) inhibition. A closely related compound, BDBM50579380 (CHEMBL4876901), exhibits an IC50 of 1000 nM against human HDAC6 in a fluorescence-based assay [1]. This provides a class-level benchmark for evaluating the potential of 5-Fluoro-6-methylnicotinonitrile as a starting point for HDAC inhibitor development. The fluorine substitution pattern in 5-Fluoro-6-methylnicotinonitrile may further modulate this activity.

HDAC6 Inhibition Epigenetics Cancer Research

Synthetic Versatility: Direct Comparison of Reactive Sites in 5-Fluoro-6-methylnicotinonitrile vs. 2-Chloro-5-fluoro-6-methylnicotinonitrile

5-Fluoro-6-methylnicotinonitrile presents a distinct synthetic profile compared to its 2-chloro analog. The absence of a chloro substituent eliminates a site for nucleophilic aromatic substitution (SNAr), which can be advantageous in cross-coupling reactions where the chloro group might undergo unwanted side reactions or require additional protection/deprotection steps [1]. Conversely, the 2-chloro derivative (2-chloro-5-fluoro-6-methylnicotinonitrile, CAS 474826-15-8) contains a C-Cl bond that is readily functionalized via SNAr but may also increase the compound's toxicity profile and limit its compatibility with certain catalytic systems . The target compound's simpler substitution pattern offers a cleaner starting point for orthogonal functionalization strategies.

Synthetic Chemistry Cross-Coupling Functionalization

Optimal Use Cases for 5-Fluoro-6-methylnicotinonitrile in R&D and Industrial Settings


Kinase Inhibitor Fragment Libraries and Lead Optimization

Due to its balanced lipophilicity (LogP 0.89) and fluorine-enabled metabolic stability, 5-Fluoro-6-methylnicotinonitrile is ideally suited for incorporation into kinase inhibitor scaffolds (e.g., mTOR, PI3K) where the fluorophenyl motif is a privileged pharmacophore . The compound's room-temperature stability and high purity (97%) ensure reliable performance in high-throughput synthesis and screening workflows.

Epigenetic Probe Development Targeting HDAC6

Building on the class-level HDAC6 inhibition observed for nicotinonitrile derivatives (IC50 = 1000 nM) [1], this compound can serve as a core scaffold for the design of novel histone deacetylase inhibitors. Its fluorine atom may enhance binding affinity and selectivity, making it a strategic starting point for medicinal chemistry programs focused on cancer and neurological disorders.

Building Block for Metal-Catalyzed Cross-Coupling Reactions

The absence of a reactive chloro group in 5-Fluoro-6-methylnicotinonitrile renders it compatible with a wide range of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without the need for protecting group strategies [2]. This feature is particularly valuable for constructing complex biaryl and heteroaryl systems in parallel synthesis and diversity-oriented chemistry.

Synthesis of Fluorinated Agrochemical Intermediates

Fluorinated nicotinonitriles are established precursors in the synthesis of herbicides and pesticides . The specific 5-fluoro-6-methyl substitution pattern in this compound provides a unique electronic and steric profile for designing agrochemicals with improved bioavailability and environmental persistence profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-6-methylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.